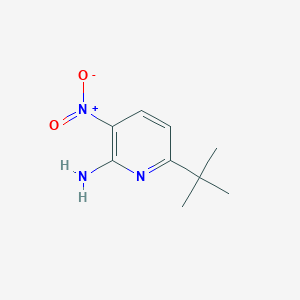

6-Tert-butyl-3-nitropyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-tert-butyl-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)7-5-4-6(12(13)14)8(10)11-7/h4-5H,1-3H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSFEYFDDLNRDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Tert Butyl 3 Nitropyridin 2 Amine and Analogous Pyridine Derivatives

Classical and Modern Approaches for Nitropyridine Synthesis

The construction of the 6-tert-butyl-3-nitropyridin-2-amine scaffold involves the sequential or convergent introduction of three distinct functional groups onto the pyridine (B92270) ring. The synthesis of nitropyridines is a cornerstone of this process, with various methods developed to overcome the inherent challenges associated with the nitration of the electron-deficient pyridine ring.

Nitration Reactions of Pyridine Scaffolds

Direct nitration of pyridine is often difficult and can result in low yields due to the low electron density of the ring and the formation of pyridinium (B92312) salts with the acid catalyst. kochi-tech.ac.jp However, several effective methods have been developed to introduce a nitro group onto the pyridine nucleus.

Achieving regioselectivity in the nitration of substituted pyridines is crucial for the synthesis of specific isomers. The electronic properties of the existing substituents on the pyridine ring heavily influence the position of nitration. For instance, electron-donating groups direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position.

Recent advancements have provided more controlled and selective nitration methods. A practical protocol for the highly regioselective meta-nitration of pyridines has been developed using a dearomatization-rearomatization strategy. acs.org This method employs oxazino pyridine intermediates, with tert-butyl nitrite (B80452) (TBN) as an electrophilic NO2 radical source and TEMPO in combination with O2 as co-oxidants, allowing for formal meta-nitration. acs.org Another approach involves the use of tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA), which has been shown to result in exclusive nitration at the 3-position of certain benzocycloheptapyridine systems. acs.orgnih.gov In contrast, classical nitration with potassium nitrate (B79036) and sulfuric acid at low temperatures can lead to nitration at other positions. acs.orgnih.gov

For the synthesis of 3-nitropyridines, reacting the pyridine with dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite, has proven to be an effective method. ntnu.nontnu.no

Table 1: Comparison of Nitration Reagents and their Regioselectivity on Pyridine Scaffolds

| Nitrating Agent/System | Typical Position of Nitration | Conditions | Reference |

| HNO₃/H₂SO₄ | 3-position (low yield) | High temperature | acs.org |

| Dinitrogen Pentoxide/NaHSO₃ | 3-position | Organic solvent, then aqueous NaHSO₃ | ntnu.nontnu.no |

| TBAN-TFAA | 3-position | Low temperature | acs.orgnih.gov |

| TBN/TEMPO/O₂ | meta-position | Dearomatization-rearomatization | acs.org |

The nitration of pyridine with dinitrogen pentoxide (N₂O₅) is a complex process that does not follow a typical electrophilic aromatic substitution pathway. ntnu.no Studies have shown that the reaction of pyridine with N₂O₅ in an organic solvent or liquid sulfur dioxide initially forms an N-nitropyridinium salt. psu.edursc.org

Subsequent reaction with aqueous sodium bisulfite (NaHSO₃) leads to the formation of transient di- and tetrahydro-pyridine sulfonic acid intermediates. psu.edursc.org The initially formed N-nitropyridinium nitrate is attacked by the bisulfite nucleophile at the 2- or 4-position. ntnu.no The nitro group then migrates from the nitrogen atom to a carbon atom of the ring. This migration is proposed to occur via a Current time information in Bangalore, IN.thieme-connect.com sigmatropic shift. ntnu.nontnu.no Finally, the elimination of bisulfite leads to the formation of the 3-nitropyridine (B142982) product. ntnu.nontnu.no The reaction is first-order and its rate can be pH-dependent. psu.edursc.org

Introduction of the Amino Functionality

The introduction of an amino group onto a pyridine ring can be achieved through various methods, including nucleophilic substitution of a leaving group or reduction of a nitro group. In the context of synthesizing this compound, the amino group is positioned ortho to the nitro group.

One common method for introducing an amino group is the Chichibabin reaction, though this is generally more effective for introducing an amino group at the 2- or 4-position of unsubstituted pyridine. For nitropyridines, Vicarious Nucleophilic Substitution (VNS) offers a powerful tool for introducing an amino group ortho or para to the nitro group. ntnu.no For example, 2-methoxy-5-nitropyridine (B154726) can react with methoxyamine in the presence of a base to introduce an amino group. ntnu.no

Another approach is the oxidative amination of nitropyridines. Reacting 3-nitropyridine with potassium permanganate (B83412) in a solution of DMSO/water saturated with ammonia (B1221849) can selectively form 2-amino-5-nitropyridine (B18323) in good yield. ntnu.no The reduction of a nitro group to an amino group is also a widely used strategy. acs.orgnih.gov This can be accomplished using various reducing agents, such as palladium on carbon (Pd/C) with hydrogen gas or hydrazine. acs.orgrsc.org

Electrochemical reduction of 3-nitropyridines in an acidic solution has also been reported as a method to produce 3-aminopyridines. google.com

Incorporation of the tert-Butyl Group

The introduction of a bulky tert-butyl group onto a pyridine ring can be accomplished through several synthetic strategies. One approach involves the use of a starting material that already contains the tert-butyl group. For example, 2,6-di-tert-butyl-4-methylpyridine (B104953) can be synthesized from pivalic acid derivatives. orgsyn.org

Another method involves the reaction of a pyridine derivative with a tert-butylating agent. For instance, 4-picoline can be treated with an excess of tert-butyl lithium to yield 2,6-di-tert-butyl-4-methylpyridine. orgsyn.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can also be employed to introduce a tert-butyl group by reacting a halogenated pyridine with a suitable tert-butylboronic acid derivative. nih.gov

In some cases, the tert-butyl group is incorporated early in the synthesis of the heterocyclic ring. For instance, polyimides containing a pyridine ring and a pendent tert-butyl group have been synthesized from a diamine monomer that already contains these functionalities. researchgate.net

Multistep Synthetic Routes to this compound

A plausible multistep synthetic route to this compound would likely involve a sequence of reactions that carefully introduces each substituent. Given the directing effects of the functional groups, a possible strategy would be to start with a pyridine ring already bearing the tert-butyl group.

One potential synthetic pathway could begin with a 2-amino-6-tert-butylpyridine. Nitration of this starting material would likely be directed by the amino group to the 3- and 5-positions. The steric hindrance of the tert-butyl group might favor nitration at the 3-position. The nitration of 2-aminopyridine (B139424) itself is known to produce a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, with the latter often being the major product. sapub.org The initial formation of 2-nitraminopyridine, followed by rearrangement, is a key step in this process. sapub.org

Alternatively, one could start with a 2-chloro-6-tert-butylpyridine. Nitration of this intermediate would be expected to occur at the 3-position due to the directing effects of the chloro and tert-butyl groups. Subsequent nucleophilic substitution of the chlorine atom with an amino group would then yield the final product. The synthesis of related compounds, such as tert-butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate, initiates from 6-chloro-3-nitropyridin-2-ol, suggesting that functionalization at the 2-position of a pre-nitrated pyridine is a viable strategy.

A third approach could involve the construction of the substituted pyridine ring from acyclic precursors, a method that can offer high regiocontrol. For example, multicomponent reactions have been used to synthesize substituted 5-nitropyridines. bohrium.com

Precursor Synthesis and Derivatization

The synthesis of this compound and related pyridine derivatives often begins with commercially available and structurally simpler precursors. A common strategy involves the use of substituted pyridines which are then modified through a series of chemical reactions.

For instance, 2-chloro-6-methyl-3-nitropyridine (B1586791) can serve as a common precursor. researchgate.net This starting material can undergo nucleophilic substitution reactions to introduce various side chains. One example is the introduction of a tert-butyl (3-hydroxypropyl) carbamate (B1207046) side chain in the presence of sodium hydride (NaH). researchgate.net This particular reaction is advantageous as it can be purified by lyophilization, avoiding the need for column chromatography. researchgate.net

Another key precursor approach involves the derivatization of 2-aminopyridine. This can be achieved through iodination using potassium iodate (B108269) and potassium iodide in the presence of concentrated sulfuric acid to produce 2-amino-5-iodopyridine. google.com This intermediate can then undergo coupling reactions to introduce the desired functionalities. google.com

Sequential Transformation Strategies

The synthesis of complex pyridine derivatives like this compound often employs sequential transformation strategies, where a series of reactions are carried out in a specific order to build the target molecule.

A multi-step synthesis might start with a commercially available compound like 2-(6-chloro-3-pyridinyl) acetonitrile. nsf.gov This can be converted to an ester, followed by a Buchwald-Hartwig amination to introduce an amino group protected with a Boc group. nsf.gov Subsequent hydrolysis of the ester and other transformations can lead to the desired product. nsf.gov

Another sequential approach involves the nucleophilic aromatic substitution (SNAr) of a halogenated nitropyridine. For example, 5-bromo-2-nitropyridine (B47719) can react with tert-butyl ethyl malonate in the presence of a base like sodium hydride in dimethylformamide (DMF). nsf.gov This is followed by deprotection and further modifications to yield the final product. nsf.gov

Reductive cyclization is another powerful sequential strategy. An ortho-nitropyridine can be treated with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form an enamine intermediate. atlanchimpharma.com This intermediate can then undergo a copper-catalyzed methoxylation followed by a reductive cyclization using a palladium on carbon (Pd/C) catalyst under hydrogen pressure to form an azaindole core structure. atlanchimpharma.com

Novel Synthetic Protocols and Reaction Conditions

The development of novel synthetic methods and the optimization of reaction conditions are crucial for improving the efficiency and applicability of pyridine derivative synthesis.

Catalyst-Mediated Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds. ntnu.no For example, a brominated pyridine derivative can be coupled with a boronic acid in the presence of a palladium catalyst to introduce new aryl or heteroaryl groups. ntnu.no The choice of ligand, such as XantPhos, can be critical for the success of these reactions. acs.org Copper-catalyzed reactions are also employed, for instance, in the methoxylation of nitropyridine derivatives. atlanchimpharma.com

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. researchgate.net They can be used to catalyze the synthesis of functionalized amides from nitrocinnamaldehydes. researchgate.net

Solvent Effects and Reaction Medium Optimization

The choice of solvent can significantly influence the outcome of a chemical reaction, affecting reaction rates, yields, and even the products formed.

In the synthesis of pyridine derivatives, a range of solvents are employed, including dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO). researchgate.netnsf.govnih.gov The polarity of the solvent can be a key factor. For instance, nitro-group migration has been observed to occur in polar aprotic solvents during nucleophilic substitution reactions of nitropyridines. clockss.org

Solvent extraction with phase replacement is a technique used to overcome challenges in purification, especially when stable emulsions are formed. mdpi.com Replacing a solvent like DCM with methyl tert-butyl ether (MTBE) in combination with aqueous ammonium (B1175870) chloride can enable the quantitative isolation of the desired product. mdpi.com

Temperature and Pressure Control in Synthesis

Temperature and pressure are critical parameters that are carefully controlled to optimize synthetic reactions.

Many reactions in the synthesis of pyridine derivatives are carried out at specific temperatures, ranging from 0°C for sensitive reactions to elevated temperatures to drive reactions to completion. nsf.govnih.gov For example, a reaction might be initiated at 0°C and then allowed to warm to room temperature or heated to reflux. nsf.gov Microwave-assisted synthesis is also utilized to rapidly heat reactions and reduce reaction times. acs.org

High-pressure conditions are sometimes necessary, particularly for reactions involving gases like hydrogen. For instance, reductive cyclization reactions using a Pd/C catalyst are often performed under hydrogen pressure to facilitate the reduction of a nitro group. atlanchimpharma.com

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Maximizing the yield of the desired product and ensuring the scalability of the synthesis are crucial for both research and industrial applications.

Several factors influence the yield of a reaction, including the choice of reagents, catalysts, solvents, and reaction conditions. Optimization studies are often conducted to identify the best combination of these factors. For example, screening different bases, such as triethylamine (B128534) (Et3N), piperidine, sodium methoxide (B1231860) (NaOMe), and potassium carbonate (K2CO3), can reveal the optimal catalyst for a particular transformation. nih.gov

The scalability of a synthesis refers to the ability to increase the reaction size without compromising yield or purity. Challenges in scalability can arise from issues such as difficult purifications or the use of expensive or hazardous reagents. nsf.gov Developing chromatography-free purification methods, such as lyophilization, can significantly improve the scalability of a synthesis. researchgate.net The use of robust and well-controlled reactions is also essential for successful scale-up. mdpi.com

Reaction Mechanisms and Chemical Transformations of 6 Tert Butyl 3 Nitropyridin 2 Amine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 6-tert-butyl-3-nitropyridin-2-amine is activated towards nucleophilic attack due to the presence of the nitro group. This activation facilitates several types of nucleophilic substitution reactions.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines. nih.govorganic-chemistry.org This reaction involves the addition of a nucleophile, which carries a leaving group on the nucleophilic atom, to the aromatic ring. This is followed by a base-induced β-elimination of the leaving group to afford the substituted product. nih.govorganic-chemistry.org

For nitropyridines, VNS reactions typically occur at positions ortho or para to the activating nitro group. researchgate.netscispace.com In the case of 3-nitropyridines, amination using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) has been shown to selectively occur at the position para to the nitro group (the 6-position). rsc.org The reaction proceeds through the formation of a σ-adduct, followed by elimination. acs.org The choice of base and solvent is crucial for the success of VNS reactions, with strong bases like KOH, NaOH, or NaH in solvents such as DMSO, liquid ammonia (B1221849), or DMF being commonly employed. acs.org

While specific studies on the VNS reactions of this compound are not extensively detailed in the provided results, the general principles of VNS on substituted nitropyridines suggest that nucleophilic attack would be directed to the positions activated by the nitro group. The steric hindrance from the tert-butyl group at the 6-position and the electronic influence of the amino group at the 2-position would play significant roles in determining the regioselectivity of the reaction. For instance, alkylation of nitropyridines via VNS has been demonstrated with sulfonyl-stabilized carbanions. nih.govacs.org

| Nucleophile | Reagent(s) | Product Type | Reference(s) |

| Aminating Agents | Hydroxylamine, 4-amino-1,2,4-triazole | Aminated nitropyridines | rsc.org |

| Carbon Nucleophiles | Sulfonyl-stabilized carbanions | Alkylated nitropyridines | nih.govacs.org |

| Carbon Nucleophiles | Methyl chloroacetate | Carboxymethylated nitropyridines | nih.gov |

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another important reaction for functionalizing electron-deficient arenes. In this process, a nucleophile attacks a C-H bond on the aromatic ring, and a subsequent oxidation step leads to the substitution product. ntnu.no This method allows for the introduction of various substituents without the need for a pre-installed leaving group. researchgate.net

For 3-nitropyridines, oxidative amination can be achieved using amines in the presence of an oxidizing agent like potassium permanganate (B83412) (KMnO4). ntnu.no This reaction often shows high regioselectivity, with substitution occurring at the position para to the nitro group. researchgate.netntnu.no For example, the reaction of 3-nitropyridine (B142982) with n-butylamine and KMnO4 yields 2-(n-butylamino)-5-nitropyridine. ntnu.no

It is important to note that the nitroarene itself can sometimes act as the oxidizing agent under anaerobic conditions, especially when reacting with metal amides of aryl(hetaryl)amines. arkat-usa.org

| Nucleophile | Oxidizing Agent | Product Type | Reference(s) |

| n-Butylamine | KMnO4 | 2-Alkylamino-5-nitropyridines | ntnu.no |

| Diethylamine | KMnO4 | 2-Alkylamino-5-nitropyridines | ntnu.no |

| Ammonia | KMnO4 | 2-Amino-5-nitropyridine (B18323) | ntnu.no |

| Metal amides of arylamines | Nitroarene (self-oxidation) | N-Aryl-5-nitropyridin-2-amines | arkat-usa.org |

The pyridine ring of this compound, being electron-deficient, can undergo nucleophilic aromatic substitution (SNAr) where a substituent on the ring is displaced by a nucleophile. The nitro group strongly activates the ring towards such substitutions. mdpi.com

Halogen atoms, when present on the nitropyridine ring, are common leaving groups in SNAr reactions. For instance, the chlorine atom in 2-chloro-5-nitropyridine (B43025) can be readily displaced by various nucleophiles, including amines and alkoxides. mdpi.comrsc.org Similarly, in 2,6-dichloro-3-nitropyridine, both chlorine atoms can be successively substituted. mdpi.com The reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to the expected substitution product, and in some cases, an unexpected nitro-group migration product. clockss.org

Interestingly, the nitro group itself can act as a leaving group in nucleophilic substitution reactions, particularly when activated by other substituents and under specific reaction conditions. nih.gov The substitution of a nitro group by a fluorine atom using radiolabeled potassium fluoride (B91410) has been reported in the synthesis of PET tracers. nih.gov

| Substrate | Nucleophile | Leaving Group | Product Type | Reference(s) |

| 2-Chloro-5-nitropyridine | Secondary amines | Chlorine | N-Substituted-5-nitropyridin-2-amines | mdpi.com |

| 2-Chloro-5-nitropyridine | Hydroxyl compounds | Chlorine | 2-Alkoxy/Aryloxy-5-nitropyridines | nih.gov |

| 3-Bromo-4-nitropyridine | Amines | Bromine | Amino-substituted nitropyridines | clockss.org |

| 5-Bromo-2-nitropyridine (B47719) | [18F]Potassium fluoride | Nitro group | 2-Fluoro-5-bromopyridine | nih.gov |

| 2-Methyl-3,5-dinitropyridine | Thiols | Nitro group | 2-Methyl-5-nitro-3-thiopyridines | nih.gov |

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

The reduction of the nitro group on the pyridine ring to an amino group is a key transformation, as it provides access to pyridine diamines. This conversion changes a strongly electron-withdrawing group into a strongly electron-donating group, significantly altering the electronic properties of the molecule. masterorganicchemistry.com The resulting 6-tert-butylpyridine-2,3-diamine (B3332416) is a valuable intermediate in organic synthesis. molbase.comambeed.com

Several methods are available for the reduction of aromatic nitro compounds. organic-chemistry.orgresearchgate.net Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum, or nickel is a common and efficient method. masterorganicchemistry.combeilstein-journals.org Other reducing agents include easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl. masterorganicchemistry.com More modern methods utilize reagents like bis(pinacolato)diboron (B136004) (B2pin2) in the presence of a base, which offers high chemoselectivity. doi.org The combination of trichlorosilane (B8805176) (HSiCl3) and a tertiary amine provides a metal-free alternative for this reduction. organic-chemistry.org

| Reagent(s) | Conditions | Product | Reference(s) |

| H2, Pd/C | - | 6-tert-Butylpyridine-2,3-diamine | masterorganicchemistry.com |

| Fe, HCl | Acidic | 6-tert-Butylpyridine-2,3-diamine | masterorganicchemistry.com |

| Sn, HCl | Acidic | 6-tert-Butylpyridine-2,3-diamine | masterorganicchemistry.com |

| Zn, HCl | Acidic | 6-tert-Butylpyridine-2,3-diamine | masterorganicchemistry.com |

| B2pin2, NaOH | MeOH/H2O, 50 °C | 6-tert-Butylpyridine-2,3-diamine | doi.org |

| HSiCl3, Tertiary amine | - | 6-tert-Butylpyridine-2,3-diamine | organic-chemistry.org |

Aromatic nitro compounds can act as oxidizing agents in certain reactions. chemicalbook.com For instance, they can be involved in the oxidative nucleophilic substitution of hydrogen, where the nitroarene itself facilitates the oxidation of the intermediate σ-adduct, particularly under anaerobic conditions. arkat-usa.org

Nitrosylation, the addition of a nitroso group (–NO), is another reaction where nitro-containing compounds can be involved, often through intermediates. While direct use of this compound as a nitrosylating agent is not explicitly detailed, related compounds and reagents are used for such purposes. For example, tert-butyl nitrite (B80452) is a common reagent for the nitrosylation of amines and other functional groups. researchgate.net The gas-phase S-nitrosylation of cysteine has been studied using tert-butyl nitrite. nih.gov In some synthetic procedures, nitrosylation of aminopyridines is a key step. epo.org The reactivity of the nitro group in this compound could potentially be harnessed in similar transformations, either directly or after conversion to other nitrogen-containing functionalities.

Reactivity of the Amino Group

The amino group at the C2 position of this compound is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization reactions.

Acylation and Alkylation Reactions of the Amine

The amino group of 2-aminopyridines can readily undergo acylation and alkylation. N-aryl-2-aminopyridines, which can be prepared by coupling anilines with 2-bromopyridines, are versatile substrates for various transition metal-catalyzed C-H activation and functionalization reactions. rsc.orgrsc.org The pyridyl group in these compounds can act as a directing group, facilitating the formation of stable metal complexes and subsequent cyclization or functionalization. rsc.orgrsc.org

The alkylation of pyridines can be achieved through several methods. Classical approaches involve the reaction of electronically biased pyridines with alkyllithium reagents or the use of N-functionalized pyridinium (B92312) salts. acs.orgacs.org More recent methods utilize transition-metal catalysis to achieve site-selective alkylation. acs.org For instance, the structure of alkyllithium clusters has been shown to direct the regioselectivity of pyridine alkylation, with tetrameric clusters favoring C4-alkylation and dimeric clusters preferring C2-alkylation. acs.org Additionally, N-functionalized pyridinium salts have emerged as promising radical precursors for nonclassical Minisci-type reactions at the C2 and C4 positions under mild, acid-free conditions. acs.org

The amino group of 2-aminopyridines can also be functionalized through reactions with other reagents. For example, N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds can be synthesized via palladium-catalyzed Buchwald-Hartwig amination reactions of N-alkyl-O-(4-methoxybenzyl)hydroxylamines with 2-halopyridines. nih.gov

Diazotization Reactions and Subsequent Transformations

The amino group of aminopyridines can be converted to a diazonium salt, which is a versatile intermediate for a wide range of subsequent transformations. thieme-connect.comthieme-connect.comgoogle.com Diazotization is typically achieved by treating the aminopyridine with a diazotizing agent, such as sodium nitrite or t-butyl nitrite, in the presence of an acid. thieme-connect.comgoogle.com

Pyridyl diazonium salts can undergo various reactions, including:

Substitution with nucleophiles: The diazonium group can be replaced by a variety of nucleophiles. For example, treatment with triflic acid or 4-toluenesulfonic acid can yield the corresponding pyridinyl triflates or tosylates. thieme-connect.com

Intramolecular azo coupling: Pyridine-3-diazonium tetrafluoroborates containing donor methoxy (B1213986) groups can undergo intramolecular azo coupling to form pyridocinnolines. thieme-connect.com

Arylation: Pyridinediazonium salts can be used in arylation reactions to introduce various groups onto an aryl ring. google.com

Meerwein arylation: In the presence of a photoredox catalyst, in situ generated diazonium salts from anilines can be used for the C-H arylation of pyridines. acs.org

Borylation: Aryldiazonium tetrafluoroborates can react with bis(pinacolato)diboron in the presence of pyridine to form arylboronic esters. nih.gov

It is important to note that some aminopyridines, such as inert 3,4-diamino- and 4-amino-3-nitropyridines, form relatively stable diazonium salts that may not readily undergo these subsequent transformations. thieme-connect.com

Amide Bond Formation with Electron Deficient Amines

The formation of an amide bond between an amine and a carboxylic acid is a fundamental transformation in organic synthesis. However, coupling electron-deficient amines, such as those with a nitro group on the pyridine ring, can be challenging and often requires specific coupling reagents and conditions. nih.govresearchgate.net

Several protocols have been developed to facilitate amide bond formation with electron-deficient amines:

EDC/DMAP/HOBt: A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to be effective for coupling electron-deficient anilines with carboxylic acids. nih.gov

BTFFH/DIPEA: In situ formation of acyl fluorides using bis(tetramethylene)fluoroformamidinium hexafluorophosphate (B91526) (BTFFH) followed by reaction with the amine in the presence of N,N-diisopropylethylamine (DIPEA) at elevated temperatures is another effective method, particularly for sterically hindered substrates. researchgate.netrsc.orgrsc.org

These methods provide reliable ways to synthesize amide derivatives from electron-deficient amines like this compound.

Chemical Modifications of the tert-Butyl Moiety

The tert-butyl group on the pyridine ring is generally stable. However, under specific conditions, it can be functionalized. While direct modification of the tert-butyl group on this compound is not extensively documented, related transformations on other alkyl-substituted pyridines provide insights into potential reactions.

For example, a photo-promoted ring contraction of pyridines bearing alkyl chains has been reported. nih.gov This reaction, involving silylborane, leads to the formation of pyrrolidine (B122466) derivatives. nih.gov While this specific reaction was demonstrated on pyridines with various functionalized alkyl chains, it suggests a potential pathway for modifying the tert-butyl group through a ring transformation.

Additionally, the synthesis of side-chain functionalized helical polymers has been achieved by copolymerizing a pyridinyl isocyanide with a chiral monomer. rsc.org This approach allows for the introduction of functional groups onto the side chains of the resulting polymer, which could be conceptually applied to the tert-butyl group of this compound if it were first converted to a suitable functionalized derivative.

Exploration of Rearrangement Reactions and Fragmentations

Beyond the sigmatropic shift of the nitro group, other rearrangement and fragmentation pathways can be envisioned for this compound and related nitropyridine derivatives.

Photochemical rearrangements are common for heterocyclic N-oxides and their derivatives. researchgate.net For instance, irradiation of 2-nitraminopyridine in methanol (B129727) can lead to a mixture of 2-amino-3-nitro- and 2-amino-5-nitropyridine, with the isomer ratio being different from that observed in acid-catalyzed thermal rearrangement. sapub.org The photochemical reaction of 4-nitropyridine (B72724) N-oxide can lead to either 4-hydroxypyridine (B47283) N-oxide nitrate (B79036) or 4-hydroxylaminopyridine N-oxide, depending on the reaction conditions, proceeding through distinct intermediates. oup.comoup.com

Pericyclic reactions, which proceed through a cyclic transition state, represent another class of potential rearrangements. msu.eduwikipedia.org These reactions are typically concerted and can be influenced by thermal or photochemical conditions. msu.edu While specific pericyclic reactions involving this compound are not detailed in the provided search results, the general principles suggest that such pathways could be accessible under appropriate conditions.

Furthermore, the presence of multiple functional groups could lead to complex fragmentation patterns under mass spectrometry conditions, providing insights into the molecule's structure and bond strengths.

Spectroscopic Characterization Methodologies for 6 Tert Butyl 3 Nitropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.

In the ¹H NMR spectrum of 6-Tert-butyl-3-nitropyridin-2-amine, distinct signals are expected for the tert-butyl group and the aromatic protons on the pyridine (B92270) ring. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.3-1.5 ppm. The protons on the pyridine ring are influenced by the electronic effects of the nitro, amino, and tert-butyl substituents. Two doublets are anticipated for the two coupled aromatic protons. The proton at position 4 is expected to be downfield due to the deshielding effect of the adjacent nitro group, while the proton at position 5 will be in a relatively more upfield position. A broad signal for the amino (-NH₂) protons would also be expected, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-butyl (-C(CH₃)₃) | 1.4 | Singlet |

| Pyridine H-4 | 8.0 - 8.4 | Doublet |

| Pyridine H-5 | 7.0 - 7.4 | Doublet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected in the aromatic region corresponding to the pyridine ring carbons, and two signals in the aliphatic region for the tert-butyl group. The carbon attached to the nitro group (C-3) and the carbon bearing the amino group (C-2) are expected to be significantly deshielded. The quaternary carbon of the tert-butyl group will appear around 35-40 ppm, while the methyl carbons will produce a signal around 30 ppm. For similar nitropyridine structures, carbons adjacent to the nitro group can have chemical shifts in the range of δ 145-155 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 155 - 160 |

| Pyridine C-3 | 145 - 150 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-5 | 115 - 120 |

| Pyridine C-6 | 160 - 165 |

| tert-butyl (quaternary C) | 35 - 40 |

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would show a correlation between the coupled aromatic protons at positions 4 and 5 of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would confirm the assignments of the C-4/H-4 and C-5/H-5 pairs.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (-NH₂) and nitro (-NO₂) groups. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. rsc.orgnist.gov The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1380 cm⁻¹. rsc.org C-H stretching vibrations for the tert-butyl group and the aromatic ring are expected in the 2800-3100 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | Medium to Strong |

| C=C, C=N Stretch (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

| N-H Bend (Amino) | 1580 - 1650 | Medium to Strong |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |

| NO₂ Symmetric Stretch | 1300 - 1380 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. msu.edumdpi.com The spectrum is a result of electrons being promoted from a ground state to a higher energy excited state upon absorption of UV or visible light. msu.edu For this compound, the presence of the substituted pyridine ring, which is a chromophore, is expected to result in characteristic absorption bands. The nitro group and the amino group, being strong auxochromes, will significantly influence the absorption maxima (λ_max). For similar nitropyridine derivatives, π→π* transitions are typically observed. researchgate.net The conjugation between the pyridine ring, the electron-donating amino group, and the electron-withdrawing nitro group is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, potentially into the visible region.

Table 4: Predicted UV-Vis Absorption for this compound in a suitable solvent (e.g., ethanol)

| Transition Type | Predicted λ_max (nm) |

|---|---|

| π→π* | 350 - 400 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass. msu.edu For this compound (C₉H₁₃N₃O₂), the calculated exact mass of the protonated molecule [M+H]⁺ can be determined. The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule would likely include the loss of a methyl group (CH₃) from the tert-butyl moiety, leading to a stable tertiary carbocation, and the loss of the nitro group (NO₂) or parts thereof. msu.edu

Table 5: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₄N₃O₂⁺ | 196.1081 |

| [M-CH₃]⁺ | C₈H₁₀N₃O₂⁺ | 180.0768 |

Table 6: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine |

Advanced Crystallographic Analysis of 6 Tert Butyl 3 Nitropyridin 2 Amine and Its Derivatives

Polymorphism and Cocrystallization Studies

There are no records of studies on the polymorphism or cocrystallization of 6-Tert-butyl-3-nitropyridin-2-amine. Such investigations would require the initial isolation and crystallographic characterization of at least one crystalline form of the compound.

Correlation of Solid-State Structures with Computational Data

In the absence of experimental solid-state structural data, a correlation with computational models for this compound has not been reported in the scientific literature.

Applications of 6 Tert Butyl 3 Nitropyridin 2 Amine in Organic Synthesis and Material Science

Role as a Versatile Synthetic Building Block

The strategic placement of functional groups on the pyridine (B92270) ring of 6-Tert-butyl-3-nitropyridin-2-amine allows for a range of chemical transformations, positioning it as a versatile precursor for more complex molecular architectures.

Construction of Complex Heterocyclic Systems

The presence of both an amino and a nitro group facilitates the construction of fused heterocyclic systems. The amino group can act as a nucleophile, while the nitro group can be readily reduced to an amino group, providing a second site for cyclization. This diamino functionality is a key feature in the synthesis of various bicyclic and polycyclic heterocyclic compounds. For instance, analogous 2,3-diaminopyridine (B105623) derivatives are crucial intermediates in the synthesis of imidazo[4,5-b]pyridines. The reduction of a nitropyridinamine, such as 6-methoxy-3-nitropyridin-2-amine, yields an unstable diamine that can be immediately treated with reagents like carbon disulfide to form the fused imidazole (B134444) ring. mdpi.com

Similarly, cyclocondensation reactions of electron-rich aminoheterocycles with compounds like 3-nitrochromone have been shown to produce heteroannulated 3-nitropyridines, demonstrating a formal [3+3] cyclocondensation pathway. researchgate.net While not directly involving this compound, this methodology highlights the potential of nitropyridine derivatives in constructing complex fused systems.

Precursor for Fused Pyridine Ring Systems

This compound serves as a valuable precursor for the synthesis of fused pyridine ring systems, which are prevalent in many biologically active compounds. The reactivity of the nitro and amino groups allows for the annulation of additional rings onto the pyridine core.

One common strategy involves the reduction of the nitro group to an amine, creating a 1,2-diamine scaffold. This intermediate can then undergo condensation with various electrophiles to form fused pyrazine, quinoxaline, or other heterocyclic systems. For example, the synthesis of pyrido[2,3-b]pyrazines can be achieved from 2,3-diaminopyridine precursors. nih.gov

The following table illustrates the potential of related nitropyridine derivatives in the synthesis of fused systems:

| Starting Material | Reagent(s) | Fused System | Reference |

| 2-Chloro-3-nitropyridine | 1. Fe, Acetic Acid2. Triethyl orthoformate | Imidazo[4,5-c]pyridine | mdpi.com |

| 3-Nitropyridine (B142982) | 1. Nitro reduction2. Pivaloyl chloride3. t-BuLi, Ethylene dibromide4. Suzuki coupling5. Diazotization, Azide substitution, Thermolysis | Thieno/pyrroloazaindoles | ntnu.no |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketones, Ammonia (B1221849) | Nitropyridines | nih.gov |

Derivatization for Novel Chemical Entities

The functional groups of this compound allow for extensive derivatization, leading to the creation of novel chemical entities with tailored properties for various applications.

Synthesis of Substituted Pyridine Derivatives with Tunable Properties

The amino and nitro groups of this compound can be chemically modified to tune the electronic and steric properties of the molecule. The nitro group, being strongly electron-withdrawing, can be reduced to an amine, which is an electron-donating group, thus significantly altering the electronic character of the pyridine ring. The resulting amino group can be further acylated, alkylated, or converted into other functionalities.

For example, the direct amination of pyridine N-oxides with tert-butylamine (B42293) provides a route to 2-aminopyridines. researchgate.net Furthermore, the synthesis of polysubstituted pyridines can be achieved through one-pot, three-component cyclocondensation reactions, showcasing the versatility of pyridine synthesis. core.ac.uk

Incorporation into Polymeric or Supramolecular Structures

The pyridine nitrogen and the amino group of this compound can act as coordination sites for metal ions or as hydrogen bond donors/acceptors, making the molecule a candidate for incorporation into polymers and supramolecular assemblies. nih.gov The tert-butyl group can influence the solubility and solid-state packing of such materials.

Supramolecular chemistry often utilizes non-covalent interactions to build large, ordered structures. researchgate.net The functional groups on this compound could participate in hydrogen bonding, metal coordination, or π-stacking interactions to form well-defined supramolecular architectures. beilstein-journals.orgrsc.org For example, the terpyridyl group, a related nitrogen-containing heterocycle, is a well-known motif in supramolecular polymerization through metal coordination. beilstein-journals.org

Contributions to Method Development in Organic Reactions

The unique reactivity of this compound and related compounds can contribute to the development of new synthetic methodologies. The presence of multiple, electronically distinct functional groups allows for the exploration of selective transformations.

For instance, the development of methods for the selective reduction of the nitro group in the presence of other reducible functionalities is an area of active research. Similarly, developing selective C-H functionalization reactions on the pyridine ring, guided by the existing substituents, would be a valuable contribution. The use of tert-butyl nitrite (B80452) (TBN) as a reagent in various organic transformations, such as the synthesis of aromatic azides from amines, highlights the utility of related chemical motifs in developing new reactions. organic-chemistry.org

The study of such molecules can lead to a better understanding of reaction mechanisms and the development of more efficient and selective synthetic protocols.

Potential in Functional Materials Development (e.g., Non-linear Optics)

The unique molecular architecture of this compound suggests its potential as a building block for advanced functional materials, particularly in the domain of non-linear optics (NLO). Non-linear optical materials are substances that exhibit a nonlinear response to the intensity of light, enabling applications such as frequency conversion, optical switching, and data storage. The promise of this compound in this field stems from its intrinsic electronic and structural features, which are analogous to well-established NLO chromophores.

At its core, the molecule features a pyridine ring, a conjugated system that facilitates electron delocalization. This ring is strategically substituted with an amino group (-NH2) at the 2-position and a nitro group (-NO2) at the 3-position. The amino group acts as a potent electron donor, while the nitro group serves as a strong electron acceptor. This "push-pull" configuration across the conjugated bridge creates a significant intramolecular charge-transfer (ICT) system. najah.edu When exposed to an intense electromagnetic field, such as that from a laser, this charge-transfer mechanism can lead to a large change in the molecule's dipole moment, resulting in a high molecular hyperpolarizability (β), a key microscopic parameter that dictates the macroscopic NLO response. nih.gov

The general principle is well-documented in other nitropyridine derivatives. For instance, theoretical and experimental studies on compounds like 2-amino-3-nitropyridine (B1266227) and its derivatives have highlighted their NLO potential. najah.edujournalijar.com Quantum chemical calculations for 2-amino-3-nitro-6-methyl pyridine, a close structural analog, have shown that significant charge transfer occurs within the molecule, indicating its suitability for NLO applications. journalijar.com Similarly, 2-amino-3-nitropyridinium trichloroacetate (B1195264) (2A3NPTCA) has been synthesized and demonstrated to be a phase-matchable material with a second-harmonic generation (SHG) efficiency twice that of the benchmark inorganic NLO crystal, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net

While direct experimental validation of the NLO properties of this compound is not yet extensively reported in the literature, the combination of a proven NLO-active pharmacophore (2-amino-3-nitropyridine) with a sterically influential substituent makes it a highly promising candidate for further research and development in the field of functional materials.

Data on NLO Properties of Related Aminonitropyridine Compounds

To contextualize the potential of this compound, the following table summarizes the reported non-linear optical properties of structurally similar compounds.

| Compound Name | Molecular Structure | Key NLO Property/Finding | Reference |

| 2-Amino-3-nitropyridinium trichloroacetate (2A3NPTCA) | A salt of 2-amino-3-nitropyridine | SHG efficiency is 2 times that of KDP. Transparent in the 431-1200 nm wavelength region. | researchgate.net |

| 2-Amino-3-nitro-6-methyl pyridine (2A3N6MP) | Methylated analog | Theoretical calculations (DFT) show significant charge transfer, indicating NLO potential. | journalijar.com |

| 2-Amino-3-bromo-5-nitropyridine | Bromo and nitro substituted aminopyridine | Calculated first hyperpolarizability (β) is 7.428 x 10⁻³⁰ esu, suggesting it could be a good candidate for NLO materials. | nih.gov |

| 2-Amino-3-nitropyridine (ANP) | Parent compound | Theoretical studies confirm intramolecular charge transfer occurs, a prerequisite for NLO activity. | najah.eduresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。